![molecular formula C26H23FN4O2S B2709301 3-(2-((2-(benzylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-fluorobenzyl)benzamide CAS No. 1115440-19-1](/img/structure/B2709301.png)
3-(2-((2-(benzylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-fluorobenzyl)benzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzylamino group, a thioether group, an imidazole ring, and a fluorobenzyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, could potentially allow for interesting interactions, such as hydrogen bonding or π-π stacking interactions. The fluorobenzyl group could introduce some degree of polarity to the molecule, which could affect its solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the benzylamino group could potentially participate in reactions involving the nitrogen atom, such as acid-base reactions or nucleophilic substitution reactions. The thioether group could be involved in oxidation reactions, and the imidazole ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, its density and melting point would be influenced by the size and shape of the molecule, and its reactivity would be determined by the presence and position of its functional groups .Scientific Research Applications
- This compound has shown promise in inhibiting cancer cell growth. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38) .
- Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells .
- The compound demonstrates significant antioxidant activity, as evidenced by its ABTS radical scavenging ability .
- Researchers have investigated its antimicrobial properties against various pathogens .
- Specific behaviors include inhibiting the growth of water hydrazine and producing 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine .
- Through molecular docking, the compound was found to interact with specific amino acids in binding pockets .
- For instance, it forms hydrogen bonds with Arg184 and Lys179, suggesting potential therapeutic relevance .
- The synthesis of novel heterocyclic compounds using this compound as a precursor has been explored .
Anticancer Properties
Antioxidant Activity
Antimicrobial Effects
Molecular Docking Studies
Heterocyclic Chemistry
Plant Hormone Analog
Mechanism of Action
Future Directions
The study and application of this compound could potentially be a topic of future research. Its unique structure and the presence of several functional groups suggest that it could have interesting chemical properties that could be exploited in various fields, such as medicinal chemistry or materials science .
properties
IUPAC Name |
3-[2-[2-(benzylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O2S/c27-22-11-9-20(10-12-22)17-30-25(33)21-7-4-8-23(15-21)31-14-13-28-26(31)34-18-24(32)29-16-19-5-2-1-3-6-19/h1-15H,16-18H2,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNHSSBHXVZMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2-(benzylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-fluorobenzyl)benzamide |
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